molecular formula C19H13F2N3O2S2 B4349289 5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4349289
M. Wt: 417.5 g/mol
InChI Key: AUMVXUNNDDPJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core, substituted with difluoromethyl, mercapto, methoxyphenyl, and thienyl groups

Preparation Methods

The synthesis of 5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under controlled conditions.

    Substitution with mercapto, methoxyphenyl, and thienyl groups: These substitutions can be carried out using various reagents and catalysts to achieve the desired functionalization.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidinone derivatives with different substituents. These compounds may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S2/c1-26-13-6-3-2-5-12(13)24-17-15(18(25)23-19(24)27)10(16(20)21)9-11(22-17)14-7-4-8-28-14/h2-9,16H,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMVXUNNDDPJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=CS4)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
5-(DIFLUOROMETHYL)-1-(2-METHOXYPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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